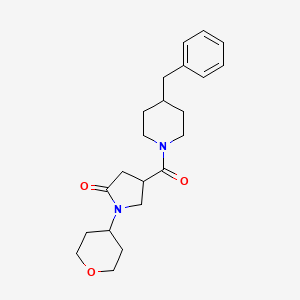![molecular formula C19H15N3OS B2515740 N-[3-(7-methyl-2-imidazo[1,2-a]pyridinyl)phenyl]-2-thiophenecarboxamide CAS No. 865612-41-5](/img/structure/B2515740.png)
N-[3-(7-methyl-2-imidazo[1,2-a]pyridinyl)phenyl]-2-thiophenecarboxamide
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Pharmacophore Design and Inhibition Activity
Compounds with a tri- and tetra-substituted imidazole scaffold, akin to N-[3-(7-methyl-2-imidazo[1,2-a]pyridinyl)phenyl]-2-thiophenecarboxamide, are known for their selective inhibition of p38 mitogen-activated protein (MAP) kinase. This enzyme is crucial for the release of pro-inflammatory cytokines. The design, synthesis, and activity studies of such inhibitors focus on their binding to the ATP pocket, replacing ATP itself, to achieve higher binding selectivity and potency. This is especially relevant in the context of reducing inflammation and has implications for treating diseases characterized by excessive inflammatory responses (Scior, Domeyer, Cuanalo-Contreras, & Laufer, 2011).
Optical Sensors and Biological Applications
Pyrimidine derivatives, closely related to the chemical structure of interest, have significant roles in organic chemistry due to their heteroatomic composition. These compounds, including those with an imidazole ring, are utilized as recognition units in the synthesis of optical sensors and have varied biological and medicinal applications. Their ability to form coordination and hydrogen bonds makes them suitable for use as sensing probes, highlighting their versatility beyond pharmaceuticals to include applications in chemical sensing technologies (Jindal & Kaur, 2021).
Chemical Properties and Synthetic Applications
The review on the synthesis and transformation of 4-phosphorylated 1,3-azoles, including imidazoles, elaborates on their chemical and biological properties. These compounds, by virtue of their structural elements similar to this compound, showcase a wide array of activities such as insectoacaricidal, anti-blastic, sugar-lowering, and other types of activity. This underscores their potential in drug development and as functional materials in various industrial applications (Abdurakhmanova, Kondratyuk, Holovchenko, & Brovarets, 2018).
Cytochrome P450 Inhibition
While not directly related to the specific chemical name, research on the inhibition of cytochrome P450 isoforms by synthetic compounds reveals the importance of imidazole derivatives in understanding drug-drug interactions and metabolic pathways. Such studies are vital for the development of safer pharmaceuticals and for enhancing our understanding of how structural elements within compounds like this compound can influence their metabolic profiles and potential as therapeutic agents (Khojasteh, Prabhu, Kenny, Halladay, & Lu, 2011).
Eigenschaften
IUPAC Name |
N-[3-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3OS/c1-13-7-8-22-12-16(21-18(22)10-13)14-4-2-5-15(11-14)20-19(23)17-6-3-9-24-17/h2-12H,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKDCLHAYVVMHFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=CN2C=C1)C3=CC(=CC=C3)NC(=O)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propionamide](/img/structure/B2515663.png)

![2-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)acetamide](/img/structure/B2515665.png)




![3,4,7,9-Tetramethyl-1-octyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2515672.png)
![2-amino-4-(4-methoxyphenyl)-7-methyl-5-oxo-6-(thiophen-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2515674.png)

![Propyl 4-[7-(2-methylpropanoyloxy)-4-oxochromen-3-yl]oxybenzoate](/img/structure/B2515677.png)
![5-((4-Chlorophenyl)(4-hydroxypiperidin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2515678.png)